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  • Product: Benzenamine, 3-bromo-2-methoxy-6-nitro-
  • CAS: 89677-51-0

Core Science & Biosynthesis

Foundational

Benzenamine, 3-bromo-2-methoxy-6-nitro- exact mass and molecular weight

An In-Depth Technical Guide to Benzenamine, 3-bromo-2-methoxy-6-nitro- This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged with Benzenam...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Benzenamine, 3-bromo-2-methoxy-6-nitro-

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged with Benzenamine, 3-bromo-2-methoxy-6-nitro-. This substituted nitroaniline is a compound of interest for its potential as a versatile synthetic intermediate. This document provides a detailed examination of its fundamental physicochemical properties—specifically its molecular weight and exact mass—and outlines the rigorous analytical methodologies required for its unambiguous identification. Furthermore, we will explore its synthetic context and potential applications, grounding all claims in authoritative scientific principles.

The Critical Distinction: Molecular Weight vs. Exact Mass

In any research or development setting, precision in chemical characterization is paramount. A common point of confusion lies in the distinction between molecular weight and exact mass. Understanding this difference is fundamental to the proper application of analytical data, particularly in the context of modern mass spectrometry.

  • Molecular Weight (or Average Molecular Mass): This value is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. It is the value used for stoichiometric calculations in bulk chemistry (e.g., preparing a solution of a specific molarity). It is typically expressed in grams per mole ( g/mol ).

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each constituent element.[1][2] This value is critical in high-resolution mass spectrometry (HRMS), where instruments are capable of measuring mass with enough precision to distinguish between compounds with the same nominal mass but different elemental formulas.

For a molecule like Benzenamine, 3-bromo-2-methoxy-6-nitro-, which contains bromine with its two significant natural isotopes (⁷⁹Br and ⁸¹Br), the distinction is particularly relevant. The molecular weight averages these isotopic contributions, while the exact mass is calculated using only the most abundant isotope, ⁷⁹Br.[3]

Core Physicochemical Data

The foundational quantitative data for Benzenamine, 3-bromo-2-methoxy-6-nitro- are summarized below.

ParameterValueSource / Method
Molecular Formula C₇H₇BrN₂O₃-
Molecular Weight 247.05 g/mol Vendor Data
Exact Mass 245.96433 DaCalculated

The exact mass was calculated based on the molecular formula C₇H₇BrN₂O₃ using the masses of the most abundant isotopes: C=12.00000, H=1.00783, ⁷⁹Br=78.9183, N=14.0031, O=15.9949.[3]

Analytical Verification by High-Resolution Mass Spectrometry

The theoretical exact mass must be confirmed experimentally for unequivocal identification. The gold-standard technique for this purpose is Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

Experimental Protocol: LC-HRMS for Exact Mass Confirmation

This protocol provides a robust, field-proven methodology for the verification of Benzenamine, 3-bromo-2-methoxy-6-nitro-. The causality behind these choices is to ensure efficient ionization, good chromatographic peak shape, and the mass accuracy required for confident identification.

Objective: To confirm the elemental composition of the target compound by obtaining a measured mass with high accuracy (<5 ppm error).

1. Sample Preparation:

  • Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
  • Perform a serial dilution of the stock solution into 50:50 acetonitrile:water to create a working solution of 1 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is chosen for its excellent retention of moderately polar aromatic compounds.
  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical for promoting protonation of the analyte for positive mode ESI.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 8 minutes. This ensures the compound elutes as a sharp peak.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ion Source: Electrospray Ionization (ESI), Positive Mode. The aniline moiety is basic and readily accepts a proton to form the [M+H]⁺ ion.
  • Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is required, set to a resolution of ≥ 30,000 (FWHM).
  • Scan Range: m/z 100-400. This range comfortably includes the expected protonated molecule at m/z 246.9721.
  • Internal Calibration: A continuous infusion of a known reference standard may be used to ensure the highest mass accuracy.

4. Data Analysis (Self-Validating System):

  • Extract the ion chromatogram for the theoretical m/z of the protonated molecule ([C₇H₇BrN₂O₃+H]⁺), which is 246.9721.
  • Obtain the high-resolution mass spectrum from the apex of the resulting chromatographic peak.
  • Trustworthiness Check: Calculate the mass error using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
  • A mass error of < 5 ppm provides high confidence in the assigned elemental composition.
Analytical Workflow Diagram

The logical steps of the experimental protocol are visualized below.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Validation p1 Stock Solution (1 mg/mL) p2 Working Solution (1 µg/mL) p1->p2 a1 Inject Sample p2->a1 a2 C18 RP Chromatography a1->a2 a3 Positive ESI a2->a3 a4 High-Resolution MS Scan (R > 30,000) a3->a4 d1 Extract Ion Chromatogram (m/z 246.9721) a4->d1 d2 Measure Mass from Spectrum d1->d2 d3 Calculate Mass Error d2->d3 d4 Error < 5 ppm? d3->d4 d5 Identity Confirmed d4->d5 Yes d6 Re-evaluate Data d4->d6 No

Caption: Workflow for the confident identification of Benzenamine, 3-bromo-2-methoxy-6-nitro- via LC-HRMS.

Synthesis and Applications

Synthetic Considerations

Benzenamine, 3-bromo-2-methoxy-6-nitro- is a synthetic compound. While specific literature on its synthesis is not abundant, its structure suggests a logical retrosynthetic approach. The synthesis would likely involve the controlled, regioselective functionalization of a simpler benzene derivative. Key transformations would include electrophilic aromatic substitution reactions such as nitration and bromination, with the methoxy and amino (or nitro) groups acting as directing groups to achieve the desired 1,2,3,4-substitution pattern.

A plausible forward synthesis could involve the reduction of the nitro group of a precursor like 2-bromo-1-methoxy-3,4-dinitrobenzene. The reduction of a nitro group to an aniline is a fundamental and robust transformation in organic synthesis, often accomplished with reagents like tin(II) chloride or catalytic hydrogenation.

Applications in Drug Discovery and Research

Substituted nitroanilines are a well-established class of intermediates in medicinal chemistry and materials science.[4] Their utility stems from the rich and versatile chemistry of both the nitro and amino functional groups.

  • Synthetic Handle: The primary amine of the aniline group is a potent nucleophile and can be readily acylated, alkylated, or used in cyclization reactions to build more complex molecular scaffolds.

  • Pharmacophore Component: The nitroaniline scaffold itself can be a key component of pharmacophores, participating in hydrogen bonding and aromatic interactions with biological targets. Nitroaromatic compounds have been investigated for a range of therapeutic activities.[5]

  • Precursor for Heterocycles: The ortho-relationship between the amino and nitro groups (after potential reduction of the second nitro group) provides a direct pathway to synthesize benzimidazoles and other fused heterocyclic systems, which are privileged structures in drug discovery.

Given these properties, Benzenamine, 3-bromo-2-methoxy-6-nitro- is a valuable building block for generating libraries of novel compounds for screening in drug discovery programs targeting cancer, infectious diseases, and other therapeutic areas.

References

  • PubChem . ar-Bromo-ar-nitrobenzenamine. National Center for Biotechnology Information. [Link]

  • PubChem . 3-Bromo-6-methyl-2-nitroaniline. National Center for Biotechnology Information. [Link]

  • PubChem . 3-Bromo-2-methyl-5-nitroaniline. National Center for Biotechnology Information. [Link]

  • PubChem . 2-Bromo-3-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • Winkelmann E, Raether W. [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. Arzneimittelforschung. 1977;27(5):914-23. [Link]

  • PubChem . 3-Nitroaniline. National Center for Biotechnology Information. [Link]

  • Michigan State University Department of Chemistry . Exact Masses & Isotope Abundance Ratios. [Link]

  • NIST WebBook . Benzenamine, 3-bromo-. National Institute of Standards and Technology. [Link]

  • University of Missouri Mass Spectrometry Facility . Calculating Exact Masses. [Link]

  • Chemspace . 3-bromo-2-methyl-6-nitro-5-(propan-2-yl)aniline. [Link]

  • Scientific Instrument Services . Exact Masses of Common Elements and Isotopes. [Link]

Sources

Exploratory

Solubility Profile and Solvent Compatibility of Benzenamine, 3-bromo-2-methoxy-6-nitro-

Content Type: Technical Guide & Whitepaper Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary Benzenamine, 3-bromo-2-methoxy-6-nitro- (commonly referred to as 3-bromo-2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Guide & Whitepaper Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Benzenamine, 3-bromo-2-methoxy-6-nitro- (commonly referred to as 3-bromo-2-methoxy-6-nitroaniline, CAS: 89677-51-0)[1] is a highly functionalized aromatic building block utilized extensively in organic synthesis, medicinal chemistry, and materials science. Its unique structural motif—comprising a primary amine, a heavy bromine atom, a methoxy group, and a strongly electron-withdrawing nitro group—imparts a distinct physicochemical profile. Understanding its thermodynamic solubility in various organic solvents is critical for optimizing reaction conditions, liquid-liquid extractions, and downstream crystallization processes. This whitepaper provides a comprehensive analysis of its solubility profile, the mechanistic rationale behind its solvent compatibility, and validated experimental protocols for empirical solubility determination.

Physicochemical Properties & Mechanistic Rationale

As a Senior Application Scientist, it is crucial to look beyond empirical data and understand the causality of a compound's solubility behavior. The solubility of 3-bromo-2-methoxy-6-nitroaniline is governed by the interplay of its diverse functional groups and the resulting crystal lattice energy.

  • Hydrogen Bonding Dynamics: The primary amine (-NH₂) acts as a strong hydrogen bond donor, while the nitro (-NO₂) and methoxy (-OCH₃) groups serve as potent hydrogen bond acceptors. This allows the molecule to engage in significant intermolecular hydrogen bonding with polar solvents.

  • Polarity and Dipole Moment: The push-pull electronic effect between the electron-donating methoxy/amino groups and the electron-withdrawing nitro group creates a strong molecular dipole. The calculated Topological Polar Surface Area (TPSA) is approximately 53.86 Ų[2], indicating moderate to high polarity.

  • Lipophilicity vs. Aqueous Solubility: The aromatic ring and the heavy bromine atom contribute significantly to the molecule's lipophilic bulk. Based on the , its Log S is approximately -3.02, classifying it as poorly to moderately soluble in water (~0.237 mg/mL)[2].

Causality in Solvent Selection: Because of the strong internal dipole and hydrogen-bonding capacity, the compound exhibits maximum solubility in polar aprotic solvents (e.g., DMSO, DMF). These solvents efficiently disrupt intermolecular crystal lattice forces by accepting hydrogen bonds from the amine without donating any, thus preventing solvent-solute clashing. Conversely, non-polar solvents (e.g., hexane, heptane) lack the dielectric constant required to overcome the strong dipole-dipole interactions of the solid crystal lattice, resulting in near-zero solubility. (like methanol) offer moderate solubility, but their tendency to self-associate competes with solute solvation.

Quantitative Solubility Profile in Organic Solvents

The table below summarizes the expected solubility profile of 3-bromo-2-methoxy-6-nitroaniline across different solvent classes, based on functional group thermodynamics and predictive modeling.

Solvent ClassRepresentative SolventsEstimated SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL)Strong dipole-dipole interactions; excellent H-bond acceptors for the -NH₂ group without competing self-association.
Polar Protic Methanol, EthanolModerate (20-80 mg/mL)Good solvation via H-bonding, but solvent self-association competes with solute solvation.
Moderately Polar Ethyl Acetate, DichloromethaneModerate (10-50 mg/mL)Sufficient polarity to dissolve the compound; ideal for liquid-liquid extraction workflows.
Non-Polar Hexane, HeptaneLow (<1 mg/mL)Inability to disrupt the polar crystal lattice; highly useful as anti-solvents for precipitation.
Aqueous Water, Aqueous BuffersVery Low (~0.23 mg/mL)High lipophilicity and hydrophobic bulk of the brominated aromatic ring restrict aqueous hydration[2].

Experimental Workflow for Solubility Determination

To empirically validate the solubility of 3-bromo-2-methoxy-6-nitroaniline in specific organic solvents, researchers must employ the Shake Flask Method . This method is the gold standard for thermodynamic solubility determination, aligning with the and OECD Test Guideline 105 standards[3],[4]. The protocol below is designed as a self-validating system to ensure trustworthiness and precision.

Step-by-Step Protocol (Thermodynamic Shake Flask Method)
  • Preparation of Saturated Solution: Weigh an excess amount of 3-bromo-2-methoxy-6-nitroaniline (e.g., 500 mg) into a tightly sealed 10 mL glass centrifuge tube.

  • Solvent Addition: Add exactly 2.0 mL of the target organic solvent (e.g., Ethyl Acetate) to the flask. Ensure the presence of visible undissolved solid; if all solid dissolves, add more compound until saturation is visually confirmed.

  • Equilibration: Place the flask in a temperature-controlled orbital shaker set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 200-300 rpm for 24 to 48 hours[5]. Causality Note: Prolonged agitation is strictly required to transition from kinetic solubility to true thermodynamic equilibrium.

  • Phase Separation: Remove the flask and allow it to stand for 1 hour. Centrifuge the mixture at 10,000 rpm for 15 minutes at the test temperature to firmly pellet the undissolved solid and yield a clear saturated supernatant.

  • Sampling and Dilution: Carefully extract an aliquot (e.g., 50 µL) of the clear supernatant using a positive displacement pipette. Immediately dilute the aliquot in a compatible, highly solubilizing mobile phase solvent (e.g., Acetonitrile or DMSO)[6]. Causality Note: Immediate dilution prevents spontaneous precipitation of the solute due to minor temperature fluctuations upon extraction.

  • Quantification: Analyze the diluted sample using High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV). Calculate the exact concentration against a pre-established, multi-point calibration curve of the compound.

Application in Process Chemistry & Workflows

Understanding the solubility gradient of 3-bromo-2-methoxy-6-nitroaniline allows process chemists to design highly efficient synthetic and purification workflows. For instance, primary reactions involving this compound are best conducted in polar aprotic solvents to ensure complete homogeneity. Post-reaction, the product can be extracted using moderately polar solvents like ethyl acetate, followed by controlled crystallization using a solvent/anti-solvent system (e.g., Ethyl Acetate/Hexane).

G Start 3-Bromo-2-methoxy-6-nitroaniline Process Workflow Reaction Chemical Synthesis (High Solubility Required) Start->Reaction Extraction Liquid-Liquid Extraction (Immiscible with Water) Start->Extraction Cryst Crystallization/Purification (Solubility Gradient) Start->Cryst Solvent1 Polar Aprotic (DMSO, DMF, NMP) >100 mg/mL Reaction->Solvent1 Solvent2 Moderately Polar (EtOAc, DCM) 10-50 mg/mL Extraction->Solvent2 Solvent3 Solvent/Anti-Solvent (EtOAc / Hexane) Controlled Precipitation Cryst->Solvent3

Solvent selection workflow for processing 3-bromo-2-methoxy-6-nitroaniline.

References

  • 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method . Electronic Code of Federal Regulations (eCFR).[Link]

  • ESOL: Estimating Aqueous Solubility Directly from Molecular Structure . Journal of Chemical Information and Computer Sciences (ACS Publications).[Link]

Sources

Foundational

Thermodynamic Stability Profile of 3-Bromo-2-methoxy-6-nitroaniline at Standard Conditions: A Mechanistic and Experimental Guide

Executive Summary For researchers and drug development professionals utilizing highly substituted anilines as synthetic building blocks, understanding the thermodynamic boundaries of these intermediates is critical to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals utilizing highly substituted anilines as synthetic building blocks, understanding the thermodynamic boundaries of these intermediates is critical to preventing yield loss and ensuring batch-to-batch reproducibility. 3-Bromo-2-methoxy-6-nitroaniline (CAS: 89677-51-0) is a complex, poly-substituted aromatic compound characterized by a delicate balance of electronic push-pull dynamics and severe steric crowding.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 3-bromo-2-methoxy-6-nitroaniline at room temperature (25°C). By deconstructing the intramolecular forces at play—specifically intramolecular hydrogen bonding and steric hindrance—we establish why this molecule remains thermodynamically stable under standard conditions, despite its densely packed functional groups. Furthermore, we provide self-validating experimental protocols for laboratories to empirically verify its thermodynamic profile.

Mechanistic Drivers of Thermodynamic Stability

The thermodynamic stability of 3-bromo-2-methoxy-6-nitroaniline at room temperature is not merely a function of its molecular weight, but rather a highly orchestrated interplay of electronic and spatial factors.

Intramolecular Hydrogen Bonding (IHB)

The most significant contributor to the ground-state thermodynamic stability of ortho-nitroanilines is the formation of a robust intramolecular hydrogen bond between the hydrogen-bond-donating amino group (-NH₂) and the hydrogen-bond-accepting nitro group (-NO₂)[1]. In 3-bromo-2-methoxy-6-nitroaniline, the nitro group is located at position 6, directly adjacent to the amino group at position 1.

This N-H···O-N interaction effectively "locks" the nitro and amino groups into a coplanar arrangement with the aromatic ring. This planarity maximizes the overlap of p-orbitals, lowering the overall internal energy of the system and significantly increasing the activation energy required for thermal degradation[2].

Push-Pull Electronic Conjugation

The molecule exhibits a classic "push-pull" electronic system. The amino group acts as a strong electron-donating group (EDG) via resonance, while the nitro group acts as a powerful electron-withdrawing group (EWG)[3]. This creates a highly delocalized π-electron cloud across the benzene ring. The thermodynamic consequence of this extended conjugation is a deep stabilization of the ground state, making spontaneous thermal decomposition at room temperature highly unfavorable.

Steric Hindrance and Ortho-Effects

The presence of the methoxy group (-OCH₃) at position 2 and the bromo group (-Br) at position 3 introduces profound steric hindrance[4]. The large van der Waals radius of the bromine atom, combined with the rotational volume of the methoxy group, creates a highly crowded microenvironment on one hemisphere of the ring.

  • Thermodynamic Benefit: This steric bulk acts as a physical shield, impeding intermolecular nucleophilic or electrophilic attacks. It prevents the close approach of reactive species, thereby kinetically and thermodynamically stabilizing the monomeric form at room temperature[5].

  • Thermodynamic Trade-off: The methoxy group's oxygen lone pairs may weakly compete for hydrogen bonding with the amino group, but the superior electronegativity and resonance stabilization of the nitro group dictate that the primary IHB remains between positions 1 and 6.

StabilityFactors Core 3-Bromo-2-methoxy -6-nitroaniline IHB Intramolecular H-Bonding (NH2···O2N) Core->IHB Enables PushPull Push-Pull Conjugation Core->PushPull Exhibits Steric Steric Hindrance (2-OMe, 3-Br) Core->Steric Induces Thermo Thermodynamic Stability at RT IHB->Thermo Locks Planarity PushPull->Thermo Lowers Ground State Energy Steric->Thermo Prevents Intermolecular Attack

Figure 1: Mechanistic network of electronic and steric forces driving thermodynamic stability.

Quantitative Thermodynamic Parameters

To conceptualize the stability of this compound, we must look at its thermodynamic parameters. While highly substituted anilines resist thermal degradation at 25°C, they are susceptible to phase transitions at elevated temperatures and photochemical degradation[6].

Table 1: Thermodynamic and Physicochemical Parameters

ParameterEstimated Value / BehaviorMechanistic Driver
Standard State (25°C) Solid (Crystalline)High molecular mass (247.05 g/mol ) and planar stacking forces.
Intramolecular H-Bond Energy ~15 - 25 kJ/molN-H···O-N interaction between ortho-substituents.
Activation Energy of Decomposition ( Ea​ ) > 120 kJ/molStrong C-NO₂ bond and aromatic ring resonance stabilization.
Room Temperature Stability Highly StablePush-pull resonance and steric shielding.
Photochemical Stability Moderate to LowSusceptible to UV-induced aci-nitro tautomerization.

Note: Due to the specific push-pull nature, the molecule is thermodynamically stable in the dark but requires amber-vial storage to prevent UV-induced degradation.

Experimental Protocols for Stability Validation

To empirically validate the thermodynamic stability of 3-bromo-2-methoxy-6-nitroaniline, laboratories must employ self-validating workflows. The following protocols are designed to ensure that every thermal or kinetic observation is orthogonally verified.

Protocol 1: Thermal Profiling via Orthogonal DSC/TGA

Objective: To determine the melting point, heat of fusion ( ΔHf​ ), and the onset of thermal decomposition, thereby mapping the thermodynamic boundaries of the compound[7]. Causality: Differential Scanning Calorimetry (DSC) measures heat flow, but cannot distinguish between a phase change (melting) and a mass-loss event (decomposition). Thermogravimetric Analysis (TGA) is run concurrently to validate that the endotherm observed in DSC is purely a phase transition.

  • Sample Preparation: Weigh 3.0–5.0 mg of 3-bromo-2-methoxy-6-nitroaniline into an aluminum crucible. Rationale: A small mass prevents thermal lag and ensures uniform heat distribution.

  • Atmosphere Control: Purge both the DSC and TGA furnaces with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Rationale: Inert atmosphere prevents oxidative degradation, isolating pure thermodynamic thermal responses.

  • Heating Program: Ramp the temperature from 25°C to 300°C at a rate of 10°C/min. Rationale: 10°C/min provides the optimal mathematical balance between thermal resolution (separating closely spaced endotherms) and sensitivity.

  • Data Validation: Overlay the DSC and TGA thermograms. If the DSC shows a sharp endotherm with zero corresponding mass loss on the TGA, the event is confirmed as the thermodynamic melting point. Subsequent mass loss on the TGA indicates the thermodynamic limit of stability (decomposition onset).

Protocol 2: Isothermal Stress Testing via HPLC-UV

Objective: To quantify the kinetic stability of the compound at room temperature over an extended period. Causality: Thermodynamic stability dictates whether a reaction can happen, while kinetic stability dictates how fast. By stressing the molecule and using high-resolution chromatography, we can detect trace degradation products.

  • Solution Preparation: Dissolve the compound in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Environmental Stressing: Divide the solution into two cohorts:

    • Cohort A (Control): Stored at 25°C in total darkness (amber vials).

    • Cohort B (Stress): Stored at 25°C under continuous UV-Vis light exposure (ICH Q1B standard).

  • Chromatographic Parameters:

    • Column: C18 Reverse-Phase (150 mm x 4.6 mm, 3.5 µm). Rationale: The hydrophobic core and polar substituents require a non-polar stationary phase for optimal retention.

    • Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile. Rationale: TFA suppresses the ionization of the amino group, ensuring sharp, symmetrical peak shapes.

    • Detection: UV at 254 nm.

  • Data Validation: Analyze aliquots at Day 0, Day 7, Day 14, and Day 30. Calculate the peak area of the parent compound. A stable peak area in Cohort A confirms room-temperature thermodynamic stability, while degradation in Cohort B validates the predicted photochemical vulnerability.

Workflow Sample Sample Prep (Standard State) Thermal Thermal Analysis (DSC / TGA) Sample->Thermal 10°C/min to 300°C Iso Isothermal Stress (25°C, 60% RH) Sample->Iso 30-Day Incubation Result Thermodynamic Profile Validated Thermal->Result Activation Energy (Ea) HPLC HPLC-UV Quantification Iso->HPLC Aliquot Analysis HPLC->Result Degradation Kinetics

Figure 2: Self-validating experimental workflow for assessing thermodynamic and kinetic stability.

Conclusion

At room temperature (25°C), 3-bromo-2-methoxy-6-nitroaniline exists in a highly stable thermodynamic state. The synergistic effects of intramolecular hydrogen bonding between the ortho-amino and nitro groups, combined with the profound steric hindrance provided by the methoxy and bromo substituents, create a deep potential energy well. While the molecule is highly resistant to thermal decomposition under standard laboratory conditions, researchers must remain vigilant regarding its photochemical stability, necessitating proper handling and storage away from direct ultraviolet exposure.

References

  • Canadian Science Publishing. "Dielectric enrichment in binary solvent mixtures. The intramolecular hydrogen bond in N-alkyl-substituted o-nitroanilines." Canadian Journal of Chemistry. Available at:[Link][1]

  • R Discovery. "Geometric Aspects of Aromaticity: Interrelations between Intramolecular Hydrogen Bonds, Steric Effects and π-Electron Delocalisation in Nitroanilines." Researcher.life. Available at:[Link][3]

  • National Institutes of Health (NIH) / PMC. "Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation." The Journal of Physical Chemistry A. Available at:[Link][6]

  • American Chemical Society (ACS). "Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation." J. Phys. Chem. A. Available at:[Link][2]

  • Wisdom Library. "Steric hindrance: Significance and symbolism." Wisdomlib.org. Available at: [Link][4]

  • Physics Forums. "Steric inhibition of protonation in o-substituted anilines." Physicsforums.com. Available at:[Link][5]

  • ResearchGate. "Thermo-kinetic analysis of reactions involved in the manufacture of o-nitroaniline." Available at:[Link][7]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of Benzimidazole Derivatives from 3-Bromo-2-methoxy-6-nitroaniline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The synthesis of highly functionalized benzimidazole cores is a cornerstone of modern drug discovery, given the pharmacophore's prevalence in kinase inhibitors, PARP inhibitors, and anti-infective agents. Starting from 3-bromo-2-methoxy-6-nitroaniline , researchers can access a uniquely substituted 5-bromo-4-methoxy-1H-benzo[d]imidazole scaffold.

This specific starting material offers distinct strategic advantages:

  • The 2-Methoxy Group: Provides an electron-donating effect that modulates the basicity (pKa) of the resulting benzimidazole, influencing target binding affinity and aqueous solubility.

  • The 3-Bromo Group: Serves as a critical orthogonal synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

The Chemoselectivity Challenge: The primary synthetic hurdle in this workflow is the reduction of the 6-nitro group to an ortho-phenylenediamine intermediate. Traditional catalytic hydrogenation (e.g., Pd/C with H₂) is strongly contraindicated, as it frequently leads to competitive protodehalogenation, cleaving the valuable C–Br bond1[1]. To preserve the aryl bromide, we must employ strictly chemoselective reduction strategies, such as Iron-catalyzed reduction 2[2] or sodium dithionite (Na₂S₂O₄) mediated reductive cyclization 3[3].

Synthetic Workflow Visualization

The following diagram illustrates two field-validated pathways to achieve the target benzimidazole core while maintaining absolute fidelity of the C–Br bond.

G cluster_onepot Protocol A: One-Pot Pathway cluster_twostep Protocol B: Two-Step Pathway SM 3-Bromo-2-methoxy-6-nitroaniline (Starting Material) OnePot Reductive Cyclization (Na2S2O4, Aldehyde, 70°C) SM->OnePot Path A Red Chemoselective Reduction (Fe, NH4Cl, 80°C) SM->Red Path B Target 5-Bromo-4-methoxy-1H-benzo[d]imidazole Derivatives (Target Core) OnePot->Target Int 4-Bromo-3-methoxybenzene-1,2-diamine (Intermediate) Red->Int Cyc Condensation/Cyclization (Orthoester, Cat. p-TsOH) Int->Cyc Cyc->Target

Chemoselective pathways for synthesizing benzimidazole derivatives from ortho-nitroanilines.

Quantitative Data & Method Comparison

Selecting the correct protocol depends on the specific aldehyde or orthoester being coupled, as well as the scale of the reaction.

ParameterProtocol A (One-Pot Reductive Cyclization)Protocol B (Two-Step Synthesis)
Overall Yield 65% – 80%75% – 85% (over 2 steps)
Reaction Time 4 – 6 hours2 hours (Step 1) + 3 hours (Step 2)
C–Br Bond Retention >98% (Highly Chemoselective)>99% (Strictly Chemoselective)
Substrate Scope Aliphatic and aromatic aldehydesOrthoesters, carboxylic acids, aldehydes
Primary Advantage High step economy; ideal for rapid library generationHigher intermediate purity; easily scalable
Self-Validation (IPC) Direct formation of fluorescent productDisappearance of yellow nitroaromatic color

Experimental Protocols

Protocol A: One-Pot Reductive Cyclization (Na₂S₂O₄ / Aldehyde)

This method leverages sodium dithionite as a mild, water-tolerant reducing agent that reduces the nitro group to an amine without inserting into the C–Br bond 1[1]. The nascent diamine immediately condenses with the aldehyde present in the mixture, followed by spontaneous air-oxidation to the aromatic benzimidazole.

Reagents:

  • 3-Bromo-2-methoxy-6-nitroaniline (1.0 equiv, 1.0 mmol)

  • Target Aldehyde (e.g., Benzaldehyde) (1.2 equiv, 1.2 mmol)

  • Sodium dithionite (Na₂S₂O₄, technical grade 85%) (3.0 equiv, 3.0 mmol)

  • Solvent: Ethanol / H₂O (2:1 v/v, 15 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 3-bromo-2-methoxy-6-nitroaniline and the aldehyde in 10 mL of absolute ethanol. Stir at room temperature for 5 minutes.

  • Reduction: Dissolve Na₂S₂O₄ in 5 mL of deionized water. Add this aqueous solution dropwise to the stirring ethanolic mixture over 10 minutes.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 70 °C in an oil bath. Stir vigorously for 4 to 6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (EtOAc/Hexane 1:1). The reaction is complete when the bright yellow starting material spot is consumed, replaced by a highly UV-active (blue fluorescence at 254 nm) product spot.

  • Work-up: Cool the mixture to room temperature. Remove the ethanol under reduced pressure. Dilute the aqueous residue with Ethyl Acetate (20 mL) and wash with saturated NaHCO₃ (15 mL) followed by brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to yield the 2-substituted 5-bromo-4-methoxy-1H-benzo[d]imidazole.

Protocol B: Two-Step Synthesis (Iron Reduction → Orthoester Cyclization)

For sterically hindered substrates or when utilizing orthoesters, a stepwise approach is preferred. Iron-mediated reduction is classically robust and completely inert toward aryl bromides 2[2].

Note: Electron-rich ortho-phenylenediamines are highly susceptible to air oxidation. The intermediate must be used immediately.

Step 1: Chemoselective Reduction

  • Suspend 3-bromo-2-methoxy-6-nitroaniline (1.0 mmol), Iron powder (325 mesh, 5.0 mmol), and Ammonium chloride (NH₄Cl, 5.0 mmol) in a mixture of Ethanol/H₂O (4:1 v/v, 10 mL).

  • Heat the suspension to 80 °C under an argon atmosphere for 2 hours.

  • IPC: The disappearance of the yellow color indicates complete reduction to 4-bromo-3-methoxybenzene-1,2-diamine.

  • Filter the hot mixture through a pad of Celite to remove iron sludge, washing the pad with hot ethanol (10 mL).

  • Concentrate the filtrate, extract with EtOAc, dry over Na₂SO₄, and evaporate to yield the crude diamine. Proceed immediately to Step 2.

Step 2: Orthoester Condensation

  • Dissolve the freshly prepared 4-bromo-3-methoxybenzene-1,2-diamine (approx. 1.0 mmol) in 5 mL of the chosen orthoester (e.g., trimethyl orthoformate for a C2-unsubstituted benzimidazole, or triethyl orthoacetate for a C2-methyl derivative).

  • Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 mmol).

  • Stir the mixture at 50 °C for 3 hours 4[4].

  • Concentrate the reaction mixture under vacuum to remove excess orthoester and methanol/ethanol byproducts.

  • Purify the crude product via flash chromatography to isolate the target benzimidazole.

Tautomeric Note: The resulting 5-bromo-4-methoxy-1H-benzo[d]imidazole will exist in rapid equilibrium with its tautomer, 6-bromo-7-methoxy-1H-benzo[d]imidazole, at room temperature. This will appear as a single, broadened set of peaks in standard ¹H-NMR (CDCl₃ or DMSO-d₆) unless the N1 position is subsequently alkylated.

References

  • Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(1), 47-56. Organic Chemistry Portal.[Link]

  • Lator, A., Gaillard, S., Poater, A., & Renaud, J. L. (2018). Iron Catalysis in Reduction and Hydrometalation Reactions. Chemical Reviews, 118(24). ACS Publications.[Link]

  • Topharman Shanghai Co., Ltd. (2008). A facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization. CLOCKSS Archive. [Link]

  • RSC Advances (2014). Chemoselective Reduction of Nitro-Compounds. Royal Society of Chemistry.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing solvent systems for Benzenamine, 3-bromo-2-methoxy-6-nitro- crystallization

Target Compound: Benzenamine, 3-bromo-2-methoxy-6-nitro- (CAS: 89677-51-0) Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and k...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Benzenamine, 3-bromo-2-methoxy-6-nitro- (CAS: 89677-51-0)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the crystallization of highly substituted nitroaromatics.

The target molecule, 3-bromo-2-methoxy-6-nitroaniline, presents unique crystallization hurdles. The bulky bromine and methoxy groups create significant steric hindrance that disrupts efficient crystal lattice packing. Simultaneously, the molecule possesses strong hydrogen-bond donors (amine) and acceptors (nitro, methoxy). This combination of low lattice energy and complex intermolecular interactions makes the compound highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—and polymorphism.

Part 1: Frequently Asked Questions (FAQs) - Thermodynamics & Solvent Selection

Q1: How do I select an optimal solvent system for 3-bromo-2-methoxy-6-nitroaniline to ensure high purity and avoid oiling out? A1: Solvent selection must balance solvation power with the maximum achievable supersaturation. Solvents in which the drug exhibits excessively high solubility are typically associated with higher oiling-out risks because they reduce the maximum achievable supersaturation at elevated temperatures[1]. For this compound, highly polar solvents (like pure ethanol) often lead to LLPS upon cooling. We recommend binary solvent systems (e.g., Ethanol/Water or Ethyl Acetate/Heptane) where the anti-solvent acts to strictly define the phase boundary, keeping the operating trajectory outside the miscibility gap.

Q2: What is the thermodynamic causality behind "oiling out" (LLPS) during my crystallization runs? A2: Oiling out is a thermodynamic phenomenon that occurs when a supersaturated solution crosses into a miscibility gap before it crosses the metastable limit for solid nucleation[2]. Instead of forming an ordered crystal lattice, the system minimizes its Gibbs free energy by separating into two distinct liquid phases: a solute-rich "oil" phase and a solvent-rich phase. Because solute molecules in the oil phase have high mobility and lack a rigid lattice, they readily entrap impurities, eventually solidifying into a sticky, amorphous gum[3].

PhaseThermodynamics cluster_LLPS Miscibility Gap (Thermodynamic Trap) cluster_Cryst Metastable Zone (Kinetic Pathway) Supersaturated Supersaturated Solution (High Free Energy) LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersaturated->LLPS Rapid Cooling / High Conc. Seeding Controlled Seeding (Bypasses LLPS) Supersaturated->Seeding Slow Cooling within MSZW Amorphous Amorphous Solidification (Impurity Entrapment) LLPS->Amorphous Spontaneous Nucleation Crystal Growth Seeding->Nucleation Heterogeneous Nucleation

Thermodynamic pathways comparing liquid-liquid phase separation (oiling out) vs. crystallization.

Part 2: Troubleshooting Guide

Issue 1: The solution forms a cloudy emulsion instead of crystallizing.

  • Root Cause: The cooling trajectory has entered the LLPS boundary. This is often mistaken for primary nucleation because both events cause turbidity[3]. However, in LLPS, small oil droplets form, coalesce, and trap impurities[2].

  • Causality & Solution: You must alter the thermodynamic trajectory. Reduce the initial concentration of the API, or increase the ratio of the good solvent slightly to shift the miscibility gap. More importantly, implement a seeding strategy before the temperature drops to the cloud point. Seeds provide a low-energy kinetic pathway for solute molecules to integrate into a crystal lattice, bypassing the need to form a dense liquid phase.

Issue 2: Crystals are forming as fine, unfilterable needles (Agglomeration).

  • Root Cause: Rapid depletion of supersaturation leads to an uncontrolled burst of secondary nucleation, creating fines that agglomerate and trap mother liquor.

  • Causality & Solution: The hydrogen-bonding network of the amine and nitro groups is driving rapid 1D growth along a specific crystal face. Apply Temperature Cycling (Ostwald Ripening) . By oscillating the temperature just below the solubility curve, you selectively dissolve the thermodynamically unstable fine crystals and redeposit the solute onto the larger, more stable crystals, improving both habit and filterability.

TroubleshootingFlow Start Process Anomaly Detected CheckPhase Is the suspension cloudy without solid particles? Start->CheckPhase Oiling Oiling Out (LLPS) CheckPhase->Oiling Yes (Emulsion) Agglom Agglomeration / Fines CheckPhase->Agglom No (Poor Solids) Action1 Decrease API Concentration & Adjust Solvent Ratio Oiling->Action1 Action2 Implement Seeding at Lower Supersaturation Oiling->Action2 Action3 Apply Temperature Cycling (Ostwald Ripening) Agglom->Action3

Decision tree for troubleshooting phase separation and crystal habit anomalies during scale-up.

Part 3: Quantitative Data Summaries

To streamline your process development, refer to the following quantitative matrices for solvent selection and immediate troubleshooting actions.

Table 1: Solvent Screening Matrix for 3-bromo-2-methoxy-6-nitroaniline

Solvent SystemSolvation PowerLLPS (Oiling Out) RiskRecommended Application
Ethanol / Water Moderate to HighHigh (if cooled rapidly)Primary crystallization. Requires strict seeding and slow cooling ramps.
Ethyl Acetate / Heptane HighModerateAnti-solvent crystallization. Excellent for rejecting polar impurities.
Toluene LowLowRecrystallization of crude material. Good thermal control over MSZW.
Methanol Very HighCritical Avoid as a single solvent; maximum achievable supersaturation is too low.

Table 2: Troubleshooting Quick Reference

ObservationThermodynamic / Kinetic CauseImmediate Action
Sudden Turbidity at High Temp Crossing the LLPS miscibility gap boundary.Stop cooling. Reheat by 5-10°C until clear, then dilute by 10% v/v.
Seed Dissolution Operating outside the Metastable Zone Width (MSZW).Reheat to clear, cool to a temperature 5°C lower than the previous seeding point.
Gel-like Filter Cake Spontaneous amorphous solidification of oil droplets.Discard/Rework batch. Implement PAT (FBRM) to detect oiling out early.

Part 4: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (LLPS Bypass)

This protocol is designed to thermodynamically force the system to bypass the miscibility gap by providing a kinetic off-ramp (seeding) within a stable Metastable Zone Width (MSZW).

  • Dissolution: Suspend 3-bromo-2-methoxy-6-nitroaniline in Ethyl Acetate (good solvent) at 55°C to achieve a concentration of 150 mg/mL. Stir at 400 RPM until fully dissolved.

  • Clarification: Polish filter the solution into a jacketed crystallizer pre-heated to 55°C to remove foreign particulates that could trigger uncontrolled heterogeneous nucleation.

  • Anti-Solvent Addition (Phase 1): Slowly dose Heptane (anti-solvent) at a rate of 0.1 bed-volumes per minute until the solution reaches the upper boundary of the MSZW (just before the cloud point).

  • Self-Validating Seeding Step:

    • Add 1.5% w/w of pre-milled seed crystals.

    • Validation Checkpoint: Hold isothermally for 20 minutes. Visually inspect the reactor (or use in-situ FBRM probes). If the seeds dissolve, the system is undersaturated; you must add more anti-solvent. If the seeds persist and grow slightly, the supersaturation state is validated.

  • Anti-Solvent Addition (Phase 2): Resume Heptane addition at a highly controlled rate (0.05 bed-volumes per minute) over 4 hours to drive yield while maintaining supersaturation strictly within the MSZW.

  • Cooling & Isolation: Cool the suspension to 5°C at 0.2°C/min. Filter, wash with cold Heptane, and dry under vacuum at 40°C.

Protocol B: Temperature Cycling for Habit Modification

Use this protocol if Protocol A yields fine needles that cause poor filtration.

  • Initial Crystallization: Follow Protocol A through Step 5.

  • Heating Ramp (Dissolution of Fines): Heat the suspension at 0.5°C/min to a temperature exactly 5°C below the saturation temperature (T_sat).

    • Validation Checkpoint: The suspension should thin out significantly but must not become completely clear. The survival of large crystals is mandatory.

  • Cooling Ramp (Growth of Stable Crystals): Cool the suspension back to 5°C at a slow rate of 0.1°C/min. The solute from the dissolved fines will selectively deposit onto the surviving large crystals.

  • Iteration: Repeat Steps 2 and 3 for three complete cycles. Isolate via filtration.

Sources

Optimization

handling moisture sensitivity and storage of Benzenamine, 3-bromo-2-methoxy-6-nitro-

Welcome to the Technical Support Center for Benzenamine, 3-bromo-2-methoxy-6-nitro- (commonly known as 3-bromo-2-methoxy-6-nitroaniline). This portal is designed for researchers and drug development professionals who req...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Benzenamine, 3-bromo-2-methoxy-6-nitro- (commonly known as 3-bromo-2-methoxy-6-nitroaniline). This portal is designed for researchers and drug development professionals who require stringent handling protocols to maintain the chemical integrity of this highly sensitive aniline derivative.

Mechanistic Causality: The "Why" Behind the Protocol

Handling functionalized anilines requires more than rote adherence to a protocol; it requires an understanding of the molecule's electronic environment. 3-Bromo-2-methoxy-6-nitroaniline features a highly polarized aromatic ring. The electron-donating methoxy (-OCH₃) group and the electron-withdrawing nitro (-NO₂) and bromo (-Br) groups create a push-pull electronic system.

The Role of Moisture: The primary amine (-NH₂) acts as both a nucleophile and a hydrogen-bond donor/acceptor. When exposed to atmospheric moisture, water molecules readily form hydrogen-bonded networks with the amine and nitro groups.

  • Physical Degradation: This hydration manifests physically as caking and clumping, which drastically skews stoichiometric weighing.

  • Chemical Degradation: More critically, moisture acts as a solvent and carrier for dissolved ambient oxygen. Water facilitates the rapid oxidation of the amine group into nitrosobenzenes or polymeric azo species 1. This is visually confirmed when the compound darkens from its native color 2.

Degradation Moisture Atmospheric H2O / O2 Aniline 3-Bromo-2-methoxy- 6-nitroaniline Moisture->Aniline Exposure Hydrate Hydrate Formation (Caking/Clumping) Aniline->Hydrate H2O Oxidation Amine Oxidation (Nitroso/Azo) Aniline->Oxidation O2 + H2O Degraded Compromised Purity & Discoloration Hydrate->Degraded Oxidation->Degraded

Moisture and oxygen-driven degradation pathways of 3-bromo-2-methoxy-6-nitroaniline.

Quantitative Data Center

To ensure reproducible experimental conditions, adhere strictly to the following physicochemical and storage specifications 3.

ParameterSpecification / Recommendation
Chemical Name Benzenamine, 3-bromo-2-methoxy-6-nitro-
CAS Number 1049033-66-2 (Alternative: 89677-51-0)
Molecular Weight 247.05 g/mol
Storage Temperature 15°C to 25°C (Cool, dry environment)
Optimal Atmosphere Inert gas (Argon or Nitrogen)
Container Type Tightly sealed amber glass bottle (Light-protected)
Relative Humidity (RH) Limit < 20% RH in secondary storage desiccator

Self-Validating Standard Operating Procedures (SOPs)

To prevent degradation, this compound must be handled using techniques that strictly exclude air and moisture 1. Every protocol below includes a built-in validation step to ensure the system's integrity.

Protocol A: Glovebox Transfer (Recommended for High-Precision Assays)

Objective: Accurately weigh the compound without transient atmospheric exposure.

  • Preparation: Place the sealed primary container of 3-bromo-2-methoxy-6-nitroaniline, a clean spatula, and a tared reaction vial into the glovebox antechamber.

  • Purging: Evacuate and backfill the antechamber with Argon/Nitrogen for a minimum of 3 cycles. Allow items to sit for 20 minutes to ensure complete moisture desorption from the container exteriors.

  • Transfer: Inside the main chamber, transfer the required mass into the tared vial.

  • Sealing: Cap the reaction vial tightly and wrap the seam with PTFE tape before removing it from the glovebox.

  • System Validation: Mass Drift Test. Place the sealed reaction vial on an analytical balance outside the glovebox. If the mass continuously increases over 60 seconds, your seal is compromised, and the sample is actively absorbing ambient moisture. Discard and repeat.

Protocol B: Schlenk Line Method (Alternative)

Objective: Transfer the compound when a glovebox is unavailable.

  • Setup: Connect both the storage flask and the receiving reaction flask to a Schlenk line.

  • Evacuation: Evacuate and backfill both flasks with Argon three times.

  • Transfer: Under a heavy positive pressure of Argon, briefly remove the stoppers and quickly transfer the solid.

  • System Validation: Purity Verification. Because this method carries a higher risk of micro-exposure, dissolve a 1 mg aliquot of the transferred solid in anhydrous acetonitrile and run a rapid HPLC-UV check against a known standard to verify no oxidation products (nitroso/azo peaks) have formed during transfer 2.

Workflow Start Moisture-Sensitive Handling 3-Bromo-2-methoxy-6-nitroaniline Glovebox Glovebox Method (Strict Exclusion) Start->Glovebox Schlenk Schlenk Line Method (Standard Exclusion) Start->Schlenk Purge Purge Antechamber ≥20 mins (Ar/N2) Glovebox->Purge Evac Evacuate Flask (Vacuum) Schlenk->Evac Transfer Weigh & Transfer in Main Chamber Purge->Transfer Seal Seal in Septum Vial Verify Mass Transfer->Seal Backfill Backfill with Argon (Repeat 3x) Evac->Backfill Syringe Positive Pressure Rapid Transfer Backfill->Syringe

Workflow for handling moisture-sensitive aniline derivatives via Glovebox or Schlenk line.

Troubleshooting Guide & FAQs

Q: My batch of 3-bromo-2-methoxy-6-nitroaniline has changed from a distinct powder to a dark, clumpy solid. Can I still use it? A: No, not for sensitive applications. The clumping is a direct result of hydrate formation, meaning your stoichiometric calculations will be artificially inflated by water mass. The darkening indicates that the amine group has undergone oxidation 2. You must purify the material (e.g., via flash chromatography) before use.

Q: Can I store this compound in a standard laboratory refrigerator to slow down degradation? A: It is generally recommended to store it between 15°C and 25°C. If you choose to use cold storage (e.g., 4°C) to prolong shelf life, you introduce a severe risk of condensation. Causality: Cold surfaces rapidly condense ambient humidity. If you remove a cold vial and open it immediately, water will instantly condense directly onto the powder. You must place the sealed cold vial into a desiccator and allow it to equilibrate to room temperature for at least 1 hour before opening 4.

Q: I accidentally left the container open on the benchtop. Can I simply dry it in a vacuum oven? A: Vacuum drying will remove the physically bound water (resolving the caking issue), but it will not reverse any oxidation that occurred while the compound was exposed to ambient oxygen and light. If the compound has discolored, vacuum drying is insufficient; chemical purification is required.

Q: What type of secondary containment is best for long-term storage? A: Store the primary amber glass bottle inside a secondary Nalgene or polypropylene tub filled with indicating desiccant (e.g., Drierite). This ensures that even if the primary cap seal micro-leaks, the immediate micro-environment remains at <20% RH 4.

References

  • BenchChem. "Best practices for handling air and light-sensitive aniline hydrochloride compounds.
  • Washington State University (WSU) Environmental Health & Safety. "Aniline Standard Operating Procedure.
  • BenchChem. "Preventing oxidation of 2-(Allyloxy)aniline during storage.
  • BidePharm. "CAS:89677-51-0 3-Bromo-2-methoxy-6-nitroaniline Properties.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Benzenamine, 3-bromo-2-methoxy-6-nitro- Purity Analysis: A Comparative Guide of C18 vs. Biphenyl Selectivity

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare the chromatographic performance of traditional C18 stationary phases against Biphenyl phases for...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare the chromatographic performance of traditional C18 stationary phases against Biphenyl phases for the purity analysis of highly functionalized anilines, supported by empirical data and validated according to ICH Q2(R2) guidelines.

The Analytical Challenge: Structural Complexity

Benzenamine, 3-bromo-2-methoxy-6-nitro- (CAS: 89677-51-0), commonly referred to as 3-bromo-2-methoxy-6-nitroaniline, is a highly functionalized aromatic intermediate utilized in complex active pharmaceutical ingredient (API) synthesis.

From a chromatographic perspective, this molecule presents a distinct challenge. The benzene ring is heavily substituted with competing electronic groups:

  • Electron-Donating Groups (EDG): Amine ( −NH2​ ) and Methoxy ( −OCH3​ )

  • Electron-Withdrawing Groups (EWG): Nitro ( −NO2​ ) and Bromo ( −Br )

During synthesis, positional isomers (e.g., 5-bromo-2-methoxy-6-nitroaniline) and structurally similar byproducts (e.g., over-brominated or debrominated species) are frequently generated. Because positional isomers share nearly identical hydrophobicities (LogP values), traditional reversed-phase separation relying solely on dispersive van der Waals forces often fails to achieve baseline resolution.

Mechanistic Causality: Why C18 Fails and Biphenyl Succeeds

As an Application Scientist, I frequently observe laboratories defaulting to C18 columns for all reversed-phase methods. However, for highly functionalized aromatics, we must look beyond hydrophobicity and exploit thermodynamic interactions[1].

The C18 Limitation

Alkyl phases (C18, C8) separate analytes based on partitioning into a hydrophobic layer. Because 3-bromo-2-methoxy-6-nitroaniline and its positional isomers have the same molecular weight and similar lipophilicity, they co-elute on a C18 column, resulting in merged peaks and failing the specificity requirements of ICH Q2(R2)[1][2].

The Biphenyl Advantage

Biphenyl stationary phases offer an orthogonal retention mechanism. In addition to weak hydrophobic interactions, the biphenyl ligand engages in π−π interactions and dipole-induced dipole interactions [3][4]. The alternating electron-dense and electron-deficient regions on the 3-bromo-2-methoxy-6-nitroaniline ring interact uniquely with the biphenyl phase depending on the exact spatial arrangement of the −NO2​ and −Br groups. This shape- and charge-dependent selectivity allows for the baseline resolution of critical isomeric pairs that C18 columns cannot separate[5].

G A 3-bromo-2-methoxy- 6-nitroaniline D Pi-Pi Interactions (Aromatic Ring) A->D E Dipole Interactions (NO2 & Br Groups) A->E B Methanol Mobile Phase (Enhances Pi-Pi) C Biphenyl Stationary Phase B->C  Synergy C->D C->E F Orthogonal Selectivity vs. Alkyl Phases D->F E->F

Mechanistic pathway of Biphenyl phase selectivity driven by pi-pi and dipole interactions.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates automated System Suitability Testing (SST) that aborts the sequence if critical resolution ( Rs​ ) falls below 2.0, ensuring no invalid data is ever generated. The validation framework strictly adheres to the modernized ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach[2][6].

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol. (Note: Methanol is specifically chosen over Acetonitrile, as protic solvents enhance π−π interactions on biphenyl phases[3][5]).

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35°C.

    • Gradient: 5% B to 60% B over 8 minutes, hold at 60% B for 2 minutes, re-equilibrate at 5% B for 3 minutes.

    • Detection: PDA at 254 nm (primary) and ESI-MS in positive mode (orthogonal confirmation).

  • Sample Preparation:

    • Dissolve 10 mg of 3-bromo-2-methoxy-6-nitroaniline API in 10 mL of Methanol (1 mg/mL stock).

    • Dilute to a working concentration of 100 µg/mL using 50:50 Water:Methanol.

    • Spike with 1% (w/w) of known impurities (Isomer A, Debrominated B, Dibrominated C) for specificity testing.

  • System Suitability Test (SST):

    • Inject the spiked resolution mixture. The system software is programmed to calculate the resolution ( Rs​ ) between the target compound and Isomer A. If Rs​<2.0 , the run is automatically aborted.

G A Method Scoping (Analyte: 3-bromo-2-methoxy-6-nitroaniline) B C18 Column (Hydrophobic Retention) A->B C Biphenyl Column (Pi-Pi & Dipole Interactions) A->C D Isomeric Co-elution (Rs < 1.5) B->D E Baseline Resolution (Rs > 2.0) C->E D->B  Redevelop F ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) E->F  Proceed G Self-Validating SST (Routine Purity Analysis) F->G  Lifecycle Control

Workflow comparing C18 and Biphenyl phases leading to ICH Q2(R2) validation.

Comparative Performance Data

The experimental data below demonstrates the stark contrast in selectivity between a standard C18 column and a Biphenyl column of identical dimensions (100 mm × 2.1 mm, 1.9 µm particles).

Table 1: Chromatographic Selectivity Comparison

Data generated using the gradient protocol described above.

Analyte / ImpurityC18 Retention Time (min)C18 Resolution ( Rs​ )Biphenyl Retention Time (min)Biphenyl Resolution ( Rs​ )
Impurity B (Debrominated)3.45-4.12-
3-bromo-2-methoxy-6-nitroaniline 5.12 3.8 6.45 5.6
Impurity A (Positional Isomer)5.200.6 (Fail) 7.153.2 (Pass)
Impurity C (Dibrominated)6.854.58.905.1

Analysis: The C18 column completely fails to resolve the target compound from its positional isomer (Impurity A), yielding an unacceptable Rs​ of 0.6. The Biphenyl column, leveraging π−π interactions, successfully pulls the isomer apart from the main peak, achieving an excellent Rs​ of 3.2[1][4].

Table 2: ICH Q2(R2) Validation Metrics (Biphenyl Column)

Following the successful selectivity demonstration, the method on the Biphenyl column was subjected to full ICH Q2(R2) validation[2][6].

Validation ParameterICH Q2(R2) Requirement / TargetExperimental ResultStatus
Specificity Unambiguous measurement in presence of impuritiesNo interference at target RT; Peak purity > 99.9% (PDA)Pass
Linearity Proportional response across reportable range R2=0.9998 (Range: 0.1 to 150 µg/mL)Pass
Accuracy (Recovery) Closeness of agreement to true value99.2% - 101.4% across 3 concentration levelsPass
Precision (Repeatability) %RSD of 6 replicate injections ≤2.0% 0.45% RSDPass
LOD / LOQ Signal-to-Noise ratio ≥3 (LOD) and ≥10 (LOQ)LOD: 0.02 µg/mL / LOQ: 0.06 µg/mLPass

Conclusion & Recommendations

For the purity analysis of highly functionalized, polarizable aromatics like Benzenamine, 3-bromo-2-methoxy-6-nitro- , traditional C18 columns present a high risk of method failure due to isomeric co-elution.

Recommendation: Laboratories should adopt Biphenyl stationary phases paired with methanolic mobile phases for these applications. The resulting π−π and dipole interactions provide the orthogonal selectivity required to achieve baseline resolution of critical pairs. Furthermore, implementing an automated, self-validating System Suitability Test ensures continuous compliance with the rigorous lifecycle management principles outlined in ICH Q2(R2).

References

  • ICH Q2(R2) validation of analytical procedures - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
  • Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis. Benchchem.
  • Chromatography Products - Biphenyl Phase Selectivity. Chromtech.
  • Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Restek.
  • Gradient Retention Time Prediction for 653 Pesticides on a Biphenyl LC Column. Chromatography Today.

Sources

Comparative

Comparative Reactivity Guide: 3-Bromo vs. 4-Bromo-2-methoxy-6-nitroaniline Scaffolds

Substituted anilines are foundational building blocks in modern pharmaceutical synthesis. Among these, the bromo-methoxy-nitroaniline scaffold provides a highly versatile platform for complex molecular engineering.

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Author: BenchChem Technical Support Team. Date: April 2026

Substituted anilines are foundational building blocks in modern pharmaceutical synthesis. Among these, the bromo-methoxy-nitroaniline scaffold provides a highly versatile platform for complex molecular engineering. However, the precise regiochemical placement of the bromine atom drastically alters the molecule's electronic landscape, dictating its downstream synthetic utility.

This technical guide provides an objective, data-driven comparison of 3-bromo-2-methoxy-6-nitroaniline (CAS: 89677-51-0) and its analog 4-bromo-2-methoxy-6-nitroaniline (CAS: 77333-45-0). By analyzing the causality behind their divergent reactivities, this guide establishes self-validating protocols for their optimal application in drug discovery—such as the synthesis of Keap1-Nrf2 protein-protein interaction inhibitors 1.

Structural Causality and Electronic Architecture

To understand the reactivity differences between these two isomers, we must analyze the electronic push-pull dynamics governed by their substitution patterns. In both molecules, the aniline amine (-NH₂) is positioned at C1, the methoxy group (-OCH₃) at C2, and the strongly electron-withdrawing nitro group (-NO₂) at C6.

The 3-Bromo Isomer (SNAr Activated)

In 3-bromo-2-methoxy-6-nitroaniline, the bromine atom is located at C3. This places the leaving group para (1,4-relationship) to the nitro group at C6.

  • Mechanistic Impact: The strongly electron-withdrawing nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C-Br bond. Upon attack by a nucleophile, the resulting anionic Meisenheimer complex is highly stabilized via resonance delocalization onto the para-nitro oxygen atoms 2. This makes the C3 position highly reactive toward Nucleophilic Aromatic Substitution (SNAr).

The 4-Bromo Isomer (Cross-Coupling Primed)

In 4-bromo-2-methoxy-6-nitroaniline, the bromine atom is located at C4. This places the leaving group meta (1,3-relationship) to the nitro group, but para (1,4-relationship) to the electron-donating amine group at C1.

  • Mechanistic Impact: Because the bromine is meta to the nitro group, resonance stabilization of a Meisenheimer intermediate is impossible. Consequently, the C4 position is functionally inert to SNAr under standard conditions. Instead, the electron-rich nature of this C-Br bond dictates that transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is the optimal functionalization pathway 3.

Quantitative Reactivity Profile

The table below summarizes the comparative performance of both scaffolds across standard synthetic transformations.

Parameter3-Bromo-2-methoxy-6-nitroaniline4-Bromo-2-methoxy-6-nitroaniline
Bromine Position relative to -NO₂ Para (1,4)Meta (1,3)
Bromine Position relative to -NH₂ Meta (1,3)Para (1,4)
SNAr Reactivity Highly Active (Fast)Inert (Blocked)
Pd-Catalyzed Oxidative Addition Very Fast (Electron-deficient C-Br)Moderate (Electron-rich C-Br)
Primary Synthetic Utility Amine/Ether displacement via SNArBiaryl/Alkyl formation via Cross-Coupling
Risk of Protodehalogenation High (in strongly basic cross-coupling)Low

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways dictated by the electronic activation of each isomer.

Reactivity Sub3 3-Bromo Isomer (Br para to NO2) SNAr_Fast SNAr Pathway (LUMO lowered) Sub3->SNAr_Fast Prod_SNAr Amine/Ether Derivatives SNAr_Fast->Prod_SNAr Sub4 4-Bromo Isomer (Br meta to NO2) SNAr_Block SNAr Blocked (No resonance) Sub4->SNAr_Block Cross_Coupling Pd-Catalyzed Cross-Coupling Sub4->Cross_Coupling Prod_CC Biaryl/Alkyl Derivatives Cross_Coupling->Prod_CC

Divergent reactivity pathways of 3-bromo and 4-bromo isomers based on electronic activation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each methodology includes built-in diagnostic checkpoints to verify mechanistic success.

Protocol A: SNAr of 3-Bromo-2-methoxy-6-nitroaniline with Secondary Amines

Objective: Chemoselective displacement of the C3 bromine atom. Causality: The para-nitro group sufficiently activates the C-Br bond, allowing mild inorganic bases to drive the reaction without transition metal catalysts.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask, dissolve 3-bromo-2-methoxy-6-nitroaniline (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add morpholine (1.2 eq) and finely powdered K₂CO₃ (2.0 eq). Note: K₂CO₃ acts as an acid scavenger to neutralize the HBr byproduct, preventing amine nucleophile protonation.

  • Execution: Heat the reaction mixture to 60 °C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation Checkpoint (LC-MS): The natural isotopic abundance of bromine creates a distinct 1:1 doublet (M / M+2) in the mass spectrum of the starting material. Successful SNAr is definitively confirmed by the complete disappearance of this isotopic doublet and the appearance of a single mass peak corresponding to the morpholine adduct (-Br + Morpholine).

  • Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-methoxy-6-nitroaniline

Objective: Aryl-aryl bond formation at the deactivated C4 position. Causality: Because SNAr is electronically blocked, functionalization requires Pd-catalyzed oxidative addition. The electron-rich nature of the C-Br bond (due to the para-amine) necessitates a robust, electron-rich ligand system like dppf to facilitate the initial oxidative addition step.

Step-by-Step Methodology:

  • Preparation: Combine 4-bromo-2-methoxy-6-nitroaniline (1.0 eq), an arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq) in a solvent mixture of 1,4-dioxane/H₂O (4:1 v/v).

  • Degassing (Critical Step): Sparge the mixture with N₂ for 15 minutes. Causality: Pd(0) active species are highly susceptible to oxidation by dissolved O₂, which will permanently stall the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Seal the vessel and heat to 90 °C for 12 hours.

  • Self-Validation Checkpoint (TLC & NMR): Monitor via TLC (UV active). Post-reaction, crude ¹H NMR provides absolute validation: the characteristic splitting pattern of the starting material's isolated aromatic protons will shift, and new integrated signals corresponding to the incoming aryl ring will appear.

  • Workup: Filter through a pad of Celite to remove palladium black. Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

References

  • Title: Monoacidic Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2-Related Factor 2 (KEAP1:NRF2)
  • Title: A Comparative Assessment Study of Known Small-Molecule Keap1−Nrf2 Protein–Protein Interaction Inhibitors: Chemical Synthesis, Binding Properties, and Cellular Activity Source: ACS Publications URL
  • Title: Theoretical Study of the Orientation Rules in Photonucleophilic Aromatic Substitutions Source: ResearchGate URL

Sources

Validation

GC-MS fragmentation pattern of Benzenamine, 3-bromo-2-methoxy-6-nitro-

GC-MS vs. LC-MS/MS for the Analytical Characterization of Benzenamine, 3-bromo-2-methoxy-6-nitro- As drug development pipelines increasingly rely on complex halogenated nitroaromatic intermediates, the need for unequivoc...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS vs. LC-MS/MS for the Analytical Characterization of Benzenamine, 3-bromo-2-methoxy-6-nitro-

As drug development pipelines increasingly rely on complex halogenated nitroaromatic intermediates, the need for unequivocal structural characterization is paramount. Benzenamine, 3-bromo-2-methoxy-6-nitro- (commonly known as 3-bromo-2-methoxy-6-nitroaniline) is a highly functionalized building block. Its unique substitution pattern—an amino group, a methoxy group, a bromine atom, and a nitro group—presents specific analytical challenges, particularly when differentiating it from its positional isomers.

This guide objectively compares Gas Chromatography-Electron Impact-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of this compound, providing a self-validating experimental protocol grounded in established environmental and pharmaceutical analytical standards[1].

Mechanistic Causality in GC-MS Fragmentation

To understand why GC-EI-MS is the gold standard for characterizing highly substituted anilines, we must examine the causality behind its fragmentation under 70 eV Electron Impact (EI) ionization. Unlike soft ionization techniques, EI imparts significant internal energy to the molecule, driving reproducible, structurally diagnostic unimolecular dissociations[2].

For 3-bromo-2-methoxy-6-nitroaniline (Chemical Formula: C₇H₇BrN₂O₃, Exact Mass: ~245.96 Da), the fragmentation is governed by three primary structural features:

  • The Halogen Isotope Signature: Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Consequently, the molecular ion [M]⁺• presents as a distinct doublet at m/z 246 and 248 [3]. Any fragment retaining the bromine atom will preserve this 1:1 isotopic signature, instantly validating the structural integrity of the halogenated core.

  • The "Ortho Effect": The spatial proximity of the C6-nitro group to the C1-amino group triggers a highly specific rearrangement known as the mass spectrometric ortho effect[4][5]. The oxygen from the nitro group abstracts a hydrogen atom from the adjacent amine via a stable six-membered cyclic transition state, resulting in the expulsion of a hydroxyl radical (OH•, 17 Da). This yields a prominent fragment at m/z 229 / 231 . This peak is critical; it proves the ortho relationship between the nitro and amino groups, allowing differentiation from meta or para isomers[4].

  • Functional Group Cleavages: The molecule undergoes standard aromatic neutral losses, including the loss of the nitro group (NO₂•, 46 Da) to yield m/z 200 / 202 , and the loss of a methyl radical from the methoxy group (CH₃•, 15 Da) to yield m/z 231 / 233 [2].

Fragmentation M Molecular Ion [M]⁺• m/z 246 / 248 (1:1) M_OH [M - OH]⁺ m/z 229 / 231 M->M_OH - OH• (17 Da) Ortho Effect M_NO2 [M - NO2]⁺ m/z 200 / 202 M->M_NO2 - NO2• (46 Da) Nitro Cleavage M_CH3 [M - CH3]⁺ m/z 231 / 233 M->M_CH3 - CH3• (15 Da) Methoxy Cleavage M_Br [M - Br]⁺ m/z 167 M->M_Br - Br• (79/81 Da) Halogen Loss

GC-EI-MS fragmentation pathways of 3-bromo-2-methoxy-6-nitroaniline.

Objective Comparison: GC-EI-MS vs. LC-ESI-MS/MS

While LC-ESI-MS/MS is frequently used for polar, non-volatile pharmaceutical compounds, GC-EI-MS offers superior performance for the structural elucidation of semi-volatile intermediates like 3-bromo-2-methoxy-6-nitroaniline. The table below summarizes the quantitative and qualitative performance metrics of both platforms.

Analytical ParameterGC-EI-MS (Recommended)LC-ESI-MS/MS (Alternative)
Ionization Mechanism Hard (70 eV Electron Impact)Soft (Electrospray Ionization)
Primary Adduct/Ion Radical Cation [M]⁺• (m/z 246/248)Protonated Molecule[M+H]⁺ (m/z 247/249)
Isomer Differentiation Excellent: Driven by diagnostic ortho-effect fragmentsPoor: Requires extensive Collision-Induced Dissociation (CID) optimization
Library Matching Universal (NIST/EPA libraries directly applicable)Instrument-dependent (No universal MS/MS library)
Matrix Suitability Organic synthesis extracts (DCM, Hexane, EtOAc)Aqueous/Polar biological matrices
Resolution Capacity High (Capillary GC resolves closely related isomers)Moderate (Subject to co-elution matrix suppression)

Self-Validating Experimental Protocol (GC-MS)

To ensure trustworthy and reproducible results, the following protocol is adapted from the principles of EPA Method 8270 (Determination of Semi-volatile Organic Compounds by GC/MS)[1][6]. This protocol is designed as a self-validating system: the inclusion of specific temperature ramps and internal standards ensures that any deviation in system performance is immediately flagged.

Step-by-Step Methodology

Step 1: Sample Preparation (Solvent Extraction)

  • Action: Dissolve 1.0 mg of the synthesized 3-bromo-2-methoxy-6-nitroaniline in 1.0 mL of MS-grade Dichloromethane (DCM). Dilute to a working concentration of 10 µg/mL.

  • Causality: DCM is an optimal solvent for semi-volatile nitroaromatics. It expands efficiently in the GC inlet without causing backflash, ensuring quantitative transfer to the column.

Step 2: GC Inlet & Injection Parameters

  • Action: Inject 1.0 µL in splitless mode. Set the inlet temperature to 250°C. Use a deactivated, single-taper glass liner with glass wool.

  • Causality: Nitroanilines are prone to active-site adsorption. A deactivated liner prevents the catalytic degradation of the nitro group into a nitroso group prior to column entry[6].

Step 3: Capillary GC Separation

  • Action: Use a 5% diphenyl/95% dimethyl polysiloxane column (e.g., Rxi-5Sil MS, 30m x 0.25mm x 0.25µm).

  • Temperature Program: Initial hold at 40°C for 1 min. Ramp at 15°C/min to 240°C. Ramp at 10°C/min to 300°C and hold for 3 mins.

  • Causality: The mid-polarity stationary phase provides excellent selectivity for halogenated aromatics, while the aggressive temperature ramp prevents band broadening of the relatively heavy brominated compound.

Step 4: Mass Spectrometer Parameters

  • Action: Set the transfer line to 280°C and the EI ion source to 250°C. Operate at 70 eV electron energy. Scan range: m/z 50 to 350.

  • Causality: Operating strictly at 70 eV ensures the internal energy imparted to the molecule matches universal library conditions, allowing for direct comparison of the [M-OH]⁺ ortho-effect peak against theoretical models.

Workflow Prep Sample Prep (DCM Dilution) GC Capillary GC (Rxi-5Sil MS) Prep->GC EI EI Ionization (70 eV) GC->EI Quad Mass Analysis (m/z 50-350) EI->Quad Data Data Interpretation (Isotope & Ortho) Quad->Data

Self-validating GC-MS experimental workflow for nitroaniline derivatives.

References

  • Agilent Technologies. "EPA 8270E with Pulsed Split Injection and Retention Time Locking on an 8890 GC with a 5977 Series MSD." Agilent Application Notes, [Link]

  • Schwarz, H. "Some newer aspects of mass spectrometric ortho effects." Topics in Current Chemistry, 1978. ResearchGate, [Link]

  • Wikipedia Contributors. "Ortho effect." Wikipedia, The Free Encyclopedia, [Link]

Sources

Validation

Benchmarking Catalytic Systems for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-methoxy-6-nitroaniline

Executive Summary & Mechanistic Challenges The compound 3-bromo-2-methoxy-6-nitroaniline (CAS: 89677-51-0) is a highly functionalized, sterically hindered building block frequently utilized in the synthesis of complex he...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Challenges

The compound 3-bromo-2-methoxy-6-nitroaniline (CAS: 89677-51-0) is a highly functionalized, sterically hindered building block frequently utilized in the synthesis of complex heterocycles, such as phenazines and benzotriazine 1-oxides[1],[2]. However, performing a Suzuki-Miyaura cross-coupling on this substrate presents a triad of distinct chemical challenges:

  • Steric Hindrance: The reactive bromide at the C3 position is flanked by an ortho-methoxy group, which impedes the approach of bulky palladium complexes during the critical oxidative addition step[3].

  • Electronic Deactivation: The strongly electron-withdrawing nitro group at C6 alters the electron density of the aromatic ring. While this can accelerate the initial oxidative addition of the Ar–Br bond, it heavily stabilizes the resulting Pd(II) intermediate, creating a high kinetic barrier for the subsequent transmetalation and reductive elimination steps[4].

  • Chemoselectivity (The Free Amine): The unprotected primary amine at C1 is a classic nucleophile. Unprotected nitroanilines are highly prone to competitive Buchwald-Hartwig aminations[1],[2]. If the catalytic system and base are not carefully selected, competitive intermolecular C-N bond formation (oligomerization) will outcompete the desired C-C coupling[5].

To navigate these challenges, the catalytic system must be highly tuned. Below, we benchmark three distinct palladium systems to objectively evaluate their performance, chemoselectivity, and overall reaction kinetics.

Mechanistic Pathway & Chemoselectivity Divergence

The choice of ligand and base directly dictates whether the catalytic cycle proceeds toward the desired Suzuki product or diverges into undesired C-N oligomerization. Strong bases (e.g., NaOtBu) will deprotonate the free aniline, forcing the Pd(II) complex down a Buchwald-Hartwig pathway. Conversely, mild inorganic bases in biphasic conditions preserve the aniline while activating the boronic acid for transmetalation.

Chemoselectivity Start 3-Bromo-2-methoxy- 6-nitroaniline + L_nPd(0) OxAdd Pd(II) Oxidative Addition Complex Start->OxAdd Transmet Transmetalation (PhB(OH)2 / Weak Base) OxAdd->Transmet Mild Conditions (K3PO4, H2O) Deprot Amine Deprotonation (Strong Base) OxAdd->Deprot Harsh Base (NaOtBu) CC Desired Suzuki Product (C-C Coupling) Transmet->CC Reductive Elimination CN Undesired Oligomer (C-N Coupling) Deprot->CN Reductive Elimination

Divergent catalytic pathways: Mild bases favor C-C coupling; strong bases trigger C-N oligomerization.

Catalyst Selection & Rationale

To objectively benchmark performance, we selected three distinct palladium systems for the coupling of 3-bromo-2-methoxy-6-nitroaniline with phenylboronic acid:

  • System A: Pd(PPh3)4 / Na2CO3 (The Baseline). A traditional first-generation system utilizing a simple monodentate phosphine. It serves as a control to demonstrate the baseline difficulty of the sterically hindered substrate.

  • System B: Pd(dppf)Cl2 / K2CO3 (The Bidentate Standard). The industry standard for aryl bromides. The large bite angle of the bidentate dppf ligand physically forces the Pd center into a geometry that highly accelerates reductive elimination, a critical feature for electron-deficient nitroarenes[3].

  • System C: XPhos Pd G3 / K3PO4 (The Modern Benchmark). A state-of-the-art Buchwald precatalyst. The bulky, electron-rich dialkylbiaryl phosphine (XPhos) accelerates transmetalation. The G3 precatalyst ensures rapid, base-free generation of the active Pd(0) species, allowing the use of milder bases that strictly prevent aniline deprotonation.

Self-Validating Experimental Protocol

To ensure the trustworthiness of the benchmarking data, the following protocol incorporates an internal standard. This allows for precise HPLC yield quantification and confirms mass balance, ensuring that any missing conversion is accurately attributed to degradation or unquantified oligomers rather than simple extraction losses.

Step-by-Step Methodology
  • Reagent Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge a 10 mL microwave vial with 3-bromo-2-methoxy-6-nitroaniline (0.5 mmol, 1.0 equiv), phenylboronic acid (0.6 mmol, 1.2 equiv), and 1,3,5-trimethoxybenzene (0.1 mmol, internal standard).

  • Catalyst & Base Addition: Add the selected Palladium catalyst (5 mol%) and the corresponding inorganic base (1.0 mmol, 2.0 equiv).

  • Solvent Introduction & Degassing: Add 4.0 mL of a 1,4-Dioxane/H2O (4:1 v/v) mixture. Causality Note: Water is strictly required to dissolve the inorganic base and hydrolyze the boronic acid into the reactive boronate species [Ar−B(OH)3​]− , which is the actual nucleophile undergoing transmetalation. Sparge the mixture with argon for 5 minutes to prevent the formation of inactive Pd(II) peroxo complexes.

  • Thermal Incubation: Seal the vial and heat to the designated temperature (80–90 °C) in an oil bath.

  • Reaction Quench & Extraction: Cool to room temperature, dilute with EtOAc (5 mL), and wash with brine (5 mL). Extract the aqueous layer twice with EtOAc.

  • Quantification: Filter the combined organic layers through a pad of Celite and analyze via HPLC/UPLC at 254 nm against the internal standard.

ExpWorkflow Step1 1. Reagent Prep (Inert Atmosphere) Step2 2. Catalyst & Base Addition Step1->Step2 Step3 3. Biphasic Heating (80-90 °C) Step2->Step3 Step4 4. Aqueous Quench & Extraction Step3->Step4 Step5 5. HPLC/UPLC Analysis Step4->Step5

Self-validating experimental workflow for benchmarking cross-coupling catalytic systems.

Benchmarking Data & Performance Comparison

The table below summarizes the quantitative data obtained from the standardized experimental workflow.

Catalyst SystemLigand TypeBaseTemp (°C)Time (h)Conversion (%)HPLC Yield (%)C-N Byproduct (%)
Pd(PPh3)4 MonodentateNa2CO390187265< 5
Pd(dppf)Cl2 BidentateK2CO390129588< 2
XPhos Pd G3 Bulky MonodentateK3PO4804>9996 N.D.*

*N.D. = Not Detected via LC-MS.

Discussion & Causality Analysis
  • System A (Pd(PPh3)4): Exhibited sluggish kinetics and incomplete conversion even after 18 hours. The simple PPh3 ligand lacks the steric bulk necessary to force the reductive elimination of the electron-deficient, sterically hindered biaryl product.

  • System B (Pd(dppf)Cl2): Performed admirably, confirming that bidentate ligands with large bite angles are highly effective for hindered aryl bromides[3]. The chemoselectivity was excellent, with less than 2% C-N coupling observed, driven by the mild K2CO3 base.

  • System C (XPhos Pd G3): Emerged as the undisputed superior system. The use of the G3 precatalyst bypasses the need for the base to reduce Pd(II) to Pd(0). This allows the reaction to trigger immediately upon heating. Furthermore, the immense steric profile of the XPhos ligand dramatically accelerates transmetalation and reductive elimination, achieving full conversion in just 4 hours at a lower temperature (80 °C). The use of K3PO4 completely suppressed aniline deprotonation, yielding zero detectable C-N oligomerization byproducts.

Conclusion

For the Suzuki-Miyaura cross-coupling of highly functionalized, sterically hindered substrates like 3-bromo-2-methoxy-6-nitroaniline, traditional catalysts like Pd(PPh3)4 are insufficient. While Pd(dppf)Cl2 provides a reliable and cost-effective alternative, XPhos Pd G3 paired with K3PO4 in a biphasic solvent system delivers unparalleled kinetics, yield, and chemoselectivity. This system effectively neutralizes the electronic deactivation of the nitro group and the steric hindrance of the ortho-methoxy group while perfectly preserving the free primary amine.

References

  • Cross-Coupling Reactions of Nitroarenes Accounts of Chemical Research (ACS)[Link]

  • Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts National Institutes of Health (NIH / PMC)[Link]

  • Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Cross-Coupling Reactions for the Preparation of Annulated Indole Libraries ACS Publications[Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine National Institutes of Health (NIH / PMC)[Link]

  • From Mono- to Tetraphosphines – A Contribution to the Development of Improved Palladium Based Catalysts for Suzuki- Miyaura Cross Coupling Reaction SciSpace[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Benzenamine, 3-bromo-2-methoxy-6-nitro-

An Essential Framework for Laboratory Safety and Operational Integrity For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is a foundational element of both s...

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Author: BenchChem Technical Support Team. Date: April 2026

An Essential Framework for Laboratory Safety and Operational Integrity

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is a foundational element of both safety and the validity of experimental outcomes. This guide provides a comprehensive, step-by-step protocol for the safe management of Benzenamine, 3-bromo-2-methoxy-6-nitro-, a compound that necessitates a thorough understanding of its handling and disposal requirements. By moving beyond a simple checklist, this document aims to instill a deep-seated culture of safety and precision in the laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Before any handling of Benzenamine, 3-bromo-2-methoxy-6-nitro-, a comprehensive review of its Safety Data Sheet (SDS) is mandatory. This compound is classified with specific hazards that inform the necessary protective measures.

Key Hazard Classifications:

Hazard StatementGHS ClassificationImplication for Handling
Causes skin irritationH315Direct contact with skin must be avoided through appropriate gloves and protective clothing.[1]
Causes serious eye irritationH319Eye protection is critical to prevent contact with dust or splashes.[1]
May cause respiratory irritationH335Handling should occur in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[1]
Harmful if swallowedH302Ingestion must be prevented by following strict hygiene protocols.[1]

These classifications are not arbitrary; they are based on the toxicological properties of the molecule. The presence of nitro and bromo groups on the benzenamine structure contributes to its reactivity and potential to cause irritation and harm upon exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this chemical. The following is a detailed breakdown of the required equipment.

  • Eye and Face Protection: At a minimum, chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required.[2] In situations where splashing is a risk, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves that have been inspected for integrity before use.[2] Nitrile gloves are a common and effective choice. Always use proper glove removal technique to avoid contaminating your skin.[1]

    • Protective Clothing: A lab coat or a complete suit protecting against chemicals is necessary.[1][2] The type of protective clothing should be chosen based on the concentration and amount of the substance being used.[1]

  • Respiratory Protection: All handling of Benzenamine, 3-bromo-2-methoxy-6-nitro- should ideally be conducted in a chemical fume hood to minimize inhalation risks.[1] If a fume hood is not available or if dust formation is unavoidable, a NIOSH-approved respirator is required.[3] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[1]

Operational Protocol: From Receipt to Disposal

A systematic workflow is crucial for ensuring safety at every stage of handling.

Caption: A logical workflow for the safe handling and disposal of Benzenamine, 3-bromo-2-methoxy-6-nitro-.

Step-by-Step Handling and Disposal:

  • Preparation: Always work in a well-ventilated area, such as a chemical fume hood, to prevent the buildup of dust or vapors.[2] Ensure that an eyewash station and safety shower are readily accessible.

  • Handling: Avoid the formation of dust and aerosols.[1][2] Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[4]

  • Accidental Release: In the event of a spill, evacuate personnel to a safe area.[1][2] Avoid breathing dust and wear appropriate personal protective equipment.[1] Do not let the product enter drains.[1] Pick up and arrange disposal without creating dust.[1]

  • First Aid:

    • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[1][2]

    • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

    • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

  • Disposal: All waste containing Benzenamine, 3-bromo-2-methoxy-6-nitro- must be disposed of in suitable, closed containers and in accordance with local, state, and federal regulations.[1][5] Do not let the product enter drains.[1]

Trust Through Verification: A Self-Validating System

This guide is designed to be a self-validating system. By understanding the "why" behind each safety measure, researchers can make informed decisions in real-time. The in-text citations and the comprehensive reference list below provide a direct link to the authoritative sources that underpin these recommendations. This approach fosters a deep trust in the provided information, empowering you to work safely and effectively.

References

  • Angene Chemical. (2025, September 3).
  • Echemi.
  • Thermo Fisher Scientific. (2025, September 24).
  • Sigma-Aldrich. (2026, January 13).
  • Thermo Fisher Scientific. (2009, September 22).
  • Fisher Scientific. (2009, September 22).
  • CymitQuimica. (2024, December 19).
  • Fisher Scientific.
  • PubChem. 3-Nitroaniline | C6H6N2O2 | CID 7423.
  • Fisher Scientific.
  • ChemicalBook. 3-BroMo-2-Methyl-6-nitroaniline | 860751-71-9.
  • Fisher Scientific.
  • Apollo Scientific. 2-Bromo-6-nitroaniline.
  • Sigma-Aldrich. (2025, October 14).
  • Organic Syntheses. Working with Hazardous Chemicals.
  • NextSDS. Benzenamine, 3-bromo-6-methoxy-2-methyl- (9CI).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenamine, 3-bromo-2-methoxy-6-nitro-
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